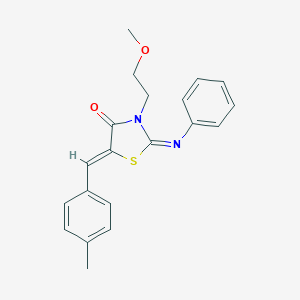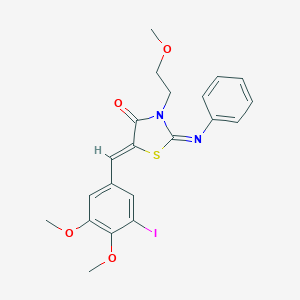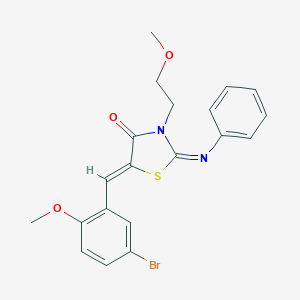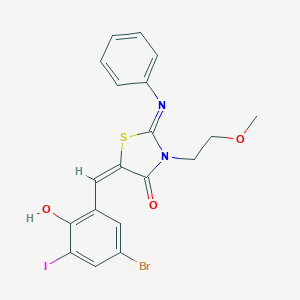![molecular formula C21H17N3O3S B306657 N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide, commonly known as NBPMBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow powder with a molecular formula of C19H16N4O3S and a molecular weight of 388.42 g/mol.
Mecanismo De Acción
The mechanism of action of NBPMBH is not fully understood. However, it has been proposed that NBPMBH may act by inhibiting the activity of enzymes or by inducing apoptosis in cancer cells. It has also been suggested that NBPMBH may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
NBPMBH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. NBPMBH has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, NBPMBH has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NBPMBH in lab experiments is its versatility. It can be used in a wide range of applications, including antibacterial, antifungal, and antitumor studies. In addition, NBPMBH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using NBPMBH is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of NBPMBH for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of NBPMBH. One area of research is the development of new methods for synthesizing NBPMBH that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of NBPMBH, which may lead to the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer. Additionally, further studies are needed to determine the toxicity of NBPMBH and its potential side effects in humans.
Métodos De Síntesis
NBPMBH can be synthesized through a simple reaction between 4-[(phenylsulfanyl)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization to obtain pure NBPMBH.
Aplicaciones Científicas De Investigación
NBPMBH has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, NBPMBH has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C21H17N3O3S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-22-14-17-5-4-6-19(13-17)24(26)27)18-11-9-16(10-12-18)15-28-20-7-2-1-3-8-20/h1-14H,15H2,(H,23,25)/b22-14+ |
Clave InChI |
OZONBNVTNJRGOM-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)


![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
